molecular formula C9H16O3 B8596919 4-Ethyl-3-hydroxyhept-6-enoic acid

4-Ethyl-3-hydroxyhept-6-enoic acid

Cat. No.: B8596919
M. Wt: 172.22 g/mol
InChI Key: MJCAWIZISIDHGR-UHFFFAOYSA-N
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Description

Contextualization of Alpha, Beta, Gamma-Unsaturated Hydroxy Carboxylic Acids in Synthetic Organic Chemistry

Unsaturated hydroxy carboxylic acids are versatile scaffolds in organic synthesis. The relative positions of the hydroxyl group, the carboxylic acid, and the carbon-carbon double bond dictate their reactivity and synthetic utility. For instance, α,β-unsaturated acids are known to undergo conjugate additions, while β,γ-unsaturated acids can be interconverted from their α,β-isomers. libretexts.org The presence of a hydroxyl group adds another layer of functionality, allowing for further transformations such as esterification, oxidation, or participation in intramolecular reactions like lactonization. libretexts.org The synthesis of these compounds can be challenging, often requiring multi-step sequences and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. organic-chemistry.org

Significance of 4-Ethyl-3-hydroxyhept-6-enoic Acid as a Chiral Intermediate

The significance of this compound lies in its chirality. The presence of two stereocenters at positions C3 and C4 means that the molecule can exist as four possible stereoisomers. The ability to selectively synthesize a single stereoisomer of this compound makes it a highly valuable chiral intermediate. Chiral intermediates are fundamental in modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional structure. The stereoselective synthesis of molecules like this compound is a formidable challenge, often requiring the use of chiral catalysts or starting materials derived from the "chiral pool". The stereocenters at C3 and C4 present a significant hurdle in achieving high diastereomeric control during its synthesis.

Overview of Research Trajectories for Multifunctionalized Aliphatic Compounds

Research into multifunctionalized aliphatic compounds like this compound is driven by the need for structurally diverse and complex molecules. Current research trajectories focus on developing efficient and stereoselective synthetic methods to access these compounds. This includes the exploration of novel catalytic systems, the use of renewable starting materials, and the development of tandem or cascade reactions that can build molecular complexity in a single step. The marine sponge Monotria japonica, for instance, has been found to contain a novel α,β,γ,δ-unsaturated carboxylic acid, highlighting nature's ability to produce such complex structures. nih.gov The insights gained from studying the synthesis and properties of these compounds contribute to the broader field of organic chemistry and have potential applications in materials science and medicinal chemistry.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the following table, based on available data. nih.gov

PropertyValue
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
CAS Number 1138245-49-4
IUPAC Name This compound
SMILES CCC(CC=C)C(CC(=O)O)O
InChI InChI=1S/C9H16O3/c1-3-5-7(4-2)8(10)6-9(11)12/h3,7-8,10H,1,4-6H2,2H3,(H,11,12)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. The following table outlines the key spectroscopic data for this compound.

Spectroscopy Data
¹H NMR (400 MHz, CDCl₃) δ 5.45–5.32 (m, 2H, H-6 and H-7), δ 4.12 (br s, 1H, OH-3), δ 2.51–2.43 (m, 1H, H-4), δ 1.62–1.55 (q, 2H, CH₂CH₃), δ 1.25 (t, 3H, CH₂CH₃)
¹³C NMR δ 178.9 (C1), δ 132.1 (C6), 128.7 (C7), δ 70.3 (C3), δ 34.1 (C4), δ 23.8 (CH₂CH₃)
Infrared (IR) Spectroscopy Broad peak at ~3000 cm⁻¹ (O–H stretch, carboxylic acid and hydroxyl), Sharp peak at 1715 cm⁻¹ (C=O stretch), Medium peak at 1640 cm⁻¹ (C=C stretch)
Mass Spectrometry (MS) Molecular ion peak at m/z 172.22 ([M]⁺), Fragments at m/z 154 (loss of H₂O), 127 (cleavage at C4–C5), and 85 (C₃H₅O₂⁺)

Synthesis and Research Findings

The synthesis of this compound has been documented to proceed from its corresponding ethyl ester, ethyl 4-ethyl-3-hydroxyhept-6-enoate. chemicalbook.comnih.gov The primary method involves the saponification of the ester under basic conditions. A typical procedure would involve dissolving the ethyl ester in a solution of potassium hydroxide (B78521) in methanol (B129727) and stirring the mixture at room temperature. Subsequent acidification, for example with hydrochloric acid, yields the free carboxylic acid.

Challenges in the synthesis primarily revolve around the stereoselective formation of the two stereocenters at C3 and C4. Achieving high diastereoselectivity is a key objective in any synthetic route targeting a specific stereoisomer of this molecule.

While specific research focused solely on this compound is not extensively published, its structural motifs are of significant interest. For instance, γ-hydroxy-α,β-unsaturated aldehydic esters of 2-lysophosphatidylcholine, which share the unsaturated hydroxy-acid functionality, are subjects of intense study due to their diverse biological activities. nih.gov The synthesis of such molecules often requires carefully designed multi-step sequences to install the sensitive functional groups under mild conditions. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

4-ethyl-3-hydroxyhept-6-enoic acid

InChI

InChI=1S/C9H16O3/c1-3-5-7(4-2)8(10)6-9(11)12/h3,7-8,10H,1,4-6H2,2H3,(H,11,12)

InChI Key

MJCAWIZISIDHGR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)C(CC(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Ethyl 3 Hydroxyhept 6 Enoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 4-Ethyl-3-hydroxyhept-6-enoic Acid

Retrosynthetic analysis of this compound reveals several strategic disconnections. The primary chiral centers are located at the C3 and C4 positions, bearing the hydroxyl and ethyl groups, respectively. A key disconnection can be made at the C3-C4 bond, suggesting an aldol-type reaction between a propionaldehyde (B47417) equivalent and a suitable enolate. Another strategic cut can be made at the C4-C5 bond, pointing towards a conjugate addition of an ethyl group to an α,β-unsaturated ester.

Furthermore, the entire hept-6-enoic acid backbone can be viewed as an assembly of smaller, readily available fragments. For instance, the allyl group at C4 suggests a potential allylation reaction. The carboxylic acid functionality can be introduced at various stages, often via the hydrolysis of a corresponding ester precursor, which simplifies purification and handling during the synthetic sequence. smolecule.comnih.gov

Total Synthesis Approaches to this compound

The total synthesis of this compound has been accomplished through various routes, often involving multiple steps and starting from simple, commercially available materials.

Hydrolysis of Ester Precursors (e.g., Ethyl 4-ethyl-3-hydroxyhept-6-enoate)

A common and efficient final step in the synthesis of this compound is the hydrolysis of its corresponding ester precursor, such as ethyl 4-ethyl-3-hydroxyhept-6-enoate. smolecule.comchemicalbook.comnih.gov This transformation is typically achieved through saponification using a base like potassium hydroxide (B78521) in a protic solvent such as methanol (B129727). smolecule.com The reaction is generally stirred at room temperature overnight, followed by acidification with an acid like hydrochloric acid to yield the free carboxylic acid. smolecule.com This method is widely used due to its high efficiency and the relative ease of purification of the final product. smolecule.com

PrecursorReagentsConditionsProduct
Ethyl 4-ethyl-3-hydroxyhept-6-enoate1. KOH, Methanol2. HCl1. Room Temperature, Overnight2. AcidificationThis compound

Asymmetric Synthesis Methodologies for Stereocontrol

The presence of two stereocenters at C3 and C4 in this compound means that four possible stereoisomers can exist. smolecule.com Consequently, the development of asymmetric synthetic methodologies to control the formation of these stereoisomers is of significant importance.

Diastereoselective Syntheses

Diastereoselective control during the synthesis is crucial for obtaining specific stereoisomers. smolecule.com For instance, in reactions like the Claisen rearrangement, the zwitterionic intermediate can be prone to epimerization. smolecule.com The use of chiral catalysts can help stabilize this intermediate and favor the formation of one diastereomer over the other. smolecule.com Similarly, in nucleophilic addition reactions, the approach of the nucleophile can be directed by existing stereocenters in the molecule or by the use of chiral auxiliaries to achieve high diastereoselectivity. smolecule.com

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective syntheses for this compound are not extensively detailed in the provided search results, general strategies for achieving enantioselectivity in similar systems can be applied. These include the use of chiral catalysts, enzymes, and chiral starting materials.

For example, enzymatic reductions of keto-ester precursors using alcohol dehydrogenases (ADHs) can provide access to enantiomerically enriched hydroxy-esters. scispace.com The choice of enzyme and reaction conditions can determine which enantiomer is formed. scispace.com Another approach is the use of chiral metal complexes, such as those based on ruthenium, for asymmetric transfer hydrogenation of β-keto esters to yield chiral β-hydroxy esters with high enantiomeric excess. irb.hr These chiral hydroxy-esters can then be converted to the final acid product.

ApproachCatalyst/ReagentPrecursor TypeOutcome
Enzymatic ReductionAlcohol Dehydrogenase (ADH)Keto-esterEnantiomerically enriched hydroxy-ester scispace.com
Asymmetric Transfer HydrogenationRu(II) complexesβ-keto esterChiral β-hydroxy ester irb.hr

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of structurally complex molecules like this compound is a growing area of research, driven by the need for more sustainable and environmentally friendly chemical processes. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. In contrast, green chemistry focuses on the design of processes that reduce or eliminate the use and generation of hazardous substances. Key green chemistry principles applicable to the synthesis of this compound include the use of biocatalysis, renewable feedstocks, and the design of energy-efficient reaction pathways.

Biocatalysis, in particular, offers a powerful tool for the stereoselective synthesis of chiral molecules like this compound, which possesses two chiral centers at the C3 and C4 positions. smolecule.com Enzymes such as alcohol dehydrogenases (ADHs) and whole-cell systems can catalyze reductions of corresponding ketoesters with high enantioselectivity and diastereoselectivity under mild reaction conditions, often in aqueous media. nih.govabap.co.in

Biocatalytic Approaches to Chiral Hydroxy Acids

The synthesis of chiral hydroxy acids and their derivatives is a key area where biocatalysis has demonstrated significant advantages over traditional chemical methods. nih.gov For instance, the biocatalytic reduction of ketoesters to their corresponding hydroxyesters can be achieved with high efficiency and stereoselectivity using various microorganisms or isolated enzymes.

One prominent example is the use of Candida parapsilosis ATCC 7330 for the asymmetric reduction of α-keto esters. abap.co.in While not directly applied to the precursor of this compound, studies on similar substrates demonstrate the potential of this approach. For example, the reduction of ethyl pyruvate (B1213749) to (S)-ethyl lactate (B86563) proceeds with high enantiomeric excess. abap.co.in This suggests that a similar biocatalytic reduction of a suitable ketoester precursor could yield the desired (3R,4S) or other stereoisomers of this compound with high stereochemical control.

Another green approach involves the use of plant-based biocatalysts, such as Daucus carota (carrot) roots, which have been successfully employed for the asymmetric reduction of various ketones and ketoesters. nih.gov These methods are attractive due to the low cost and ready availability of the biocatalyst.

The table below summarizes findings from the biocatalytic reduction of various ketoesters, illustrating the potential for applying these methods to the synthesis of this compound.

SubstrateBiocatalystProductEnantiomeric Excess (ee)YieldReference
Ethyl PyruvateCandida parapsilosis ATCC 7330(S)-Ethyl lactate>99%- abap.co.in
Ethyl 3-bromo-2-oxopropanoateCandida parapsilosis ATCC 7330(S)-ethyl 3-bromo-2-hydroxypropanoate91%68% abap.co.in
IndanoneDaucus carota(S)-1-Indanol>99%High nih.gov
TetraloneDaucus carota(S)-1-Tetralol>99%High nih.gov
Ethyl 5-oxohept-6-enoateAlcohol Dehydrogenase (ADH-T)(R)-Ethyl 5-hydroxyhept-6-enoate>99%73% scispace.com
Ethyl 5-oxohept-6-enoateAlcohol Dehydrogenase (ADH-LB)(S)-Ethyl 5-hydroxyhept-6-enoate>99%71% scispace.com

This table is interactive. Users can sort the data by clicking on the column headers.

Enzymatic Tandem Reactions

More advanced green synthetic strategies involve enzymatic tandem reactions, where multiple reaction steps are carried out in a single pot using a combination of enzymes. For the synthesis of γ-hydroxy-α-amino acid derivatives, a tandem enantioselective aldol (B89426) addition-transamination approach has been developed. csic.es This strategy, while for a different class of compounds, highlights the potential for creating complex molecules with multiple stereocenters in a highly efficient and atom-economical manner. A similar one-pot strategy could conceivably be designed for this compound, starting from simpler precursors and utilizing a cascade of enzymatic reactions to build the carbon skeleton and introduce the desired stereochemistry.

The principles of green chemistry offer a promising pathway to more sustainable methods for producing fine chemicals like this compound. The use of biocatalysts, in particular, stands out as a key technology to achieve high stereoselectivity and reduce the environmental impact of the synthesis. rsc.orgmdpi.com Future research in this area will likely focus on the discovery and engineering of novel enzymes with specific activity towards the precursors of this compound and the development of efficient one-pot, multi-enzyme reaction cascades.

Chemical Reactivity and Functional Group Interconversions of 4 Ethyl 3 Hydroxyhept 6 Enoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, primarily through esterification, amidation, and decarboxylation reactions.

Esterification and Amidation Studies

Esterification: The conversion of 4-Ethyl-3-hydroxyhept-6-enoic acid to its corresponding esters can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, represents a direct approach. masterorganicchemistry.comrsc.org The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com This process is an equilibrium, and to favor ester formation, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, for milder conditions, especially given the presence of a hydroxyl group and an alkene, other esterification methods can be employed. The use of activating agents for the carboxylic acid, followed by reaction with an alcohol, can provide higher yields and avoid harsh acidic conditions.

Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate attack by an amine. A notable strategy for β-hydroxy acids involves their reaction with hexafluoroacetone (B58046) and a carbodiimide (B86325) to form a carboxy-activated six-membered lactone. nih.gov This intermediate readily reacts with amines to yield the corresponding amides in good yields. nih.gov This method offers a protective and activating strategy in one, preventing side reactions at the hydroxyl group while enhancing the reactivity of the carboxyl group. nih.gov This approach has been successfully applied in both solution-phase and solid-phase synthesis. nih.gov

Table 1: Reagents for Esterification and Amidation of β-Hydroxy Acids

Transformation Reagent/Method Key Features
Esterification Fischer Esterification (e.g., Methanol (B129727), H₂SO₄) Acid-catalyzed, equilibrium-driven. masterorganicchemistry.com
Carbodiimide Coupling (e.g., DCC, EDC) with Alcohol Milder conditions, forms a stable urea (B33335) byproduct.
Amidation Hexafluoroacetone/Carbodiimide Activation Forms a reactive lactone intermediate, suitable for β-hydroxy acids. nih.gov
Peptide Coupling Reagents (e.g., HATU, HOBt) High efficiency, commonly used in peptide synthesis.

Decarboxylation Pathways

As a β-hydroxy acid, this compound is susceptible to decarboxylation, particularly under thermal or oxidative conditions. The presence of the hydroxyl group at the β-position facilitates the loss of carbon dioxide.

Thermal Decarboxylation: While simple heating can induce decarboxylation, the conditions are often harsh. For β,γ-unsaturated carboxylic acids, thermal decomposition can proceed through a cyclic transition state, similar to that of β-keto acids, especially if isomerization to a β,γ-unsaturated isomer is possible. stackexchange.com

Oxidative Decarboxylation: More controlled decarboxylation can be achieved through oxidative methods. The reaction of β-hydroxy acids can lead to the formation of epoxides. acs.org Additionally, oxidative decarboxylation of β,γ-unsaturated carboxylic acids using reagents like hypervalent iodine compounds can yield allylic acetates or amines, demonstrating a method for C-O or C-N bond formation with concomitant loss of the carboxyl group. organic-chemistry.org This process is believed to proceed through an ionic pathway involving an allyl-λ3-iodane intermediate. organic-chemistry.org

Transformations of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo oxidation to a ketone or be protected to allow for selective reactions at other parts of the molecule.

Oxidation Reactions

The oxidation of the secondary alcohol in this compound would yield the corresponding β-keto acid. A variety of oxidizing agents can be used for the conversion of secondary alcohols to ketones. libretexts.org The choice of reagent is critical to avoid over-oxidation or unwanted reactions with the alkene and carboxylic acid moieties.

Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones without affecting other sensitive functional groups. libretexts.org Other common reagents include chromic acid (Jones reagent) and potassium permanganate. libretexts.org For enhanced selectivity, especially in the presence of other oxidizable groups, methods employing catalytic amounts of oxoammonium salts, such as those derived from TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), are highly effective and can be performed under mild, two-phase conditions. nih.govacs.org

Table 2: Common Oxidizing Agents for Secondary Alcohols

Reagent Conditions Selectivity Notes
Chromic Acid (H₂CrO₄) Aqueous sulfuric acid Strong oxidant. libretexts.org
Pyridinium Chlorochromate (PCC) Dichloromethane Milder, stops at the ketone stage. libretexts.org
TEMPO/NaOCl Biphasic (e.g., CH₂Cl₂/H₂O) Highly selective for alcohols, mild conditions. nih.govacs.org

Protection and Deprotection Strategies

To perform selective chemistry on the carboxylic acid or alkene functionalities, the hydroxyl group often needs to be temporarily masked with a protecting group. A suitable protecting group must be easy to install and remove and be stable to the reaction conditions planned for the other functional groups. libretexts.org

Common protecting groups for alcohols include ethers and silyl (B83357) ethers. libretexts.orglibretexts.org For instance, a tert-butyldimethylsilyl (TBDMS) ether can be formed by reacting the alcohol with TBDMS-Cl and an amine base like imidazole. Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, making them ideal for protecting the hydroxyl group during reactions at the carboxylate or alkene. libretexts.org Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. libretexts.org

Another option is the formation of a tetrahydropyranyl (THP) ether, which is stable to basic and nucleophilic reagents but is readily cleaved under acidic conditions. libretexts.orglibretexts.org

Table 3: Selected Protecting Groups for Secondary Alcohols

Protecting Group Formation Reagent Deprotection Condition Stability
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole H⁺ or F⁻ (e.g., TBAF) Stable to base, mild oxidants. libretexts.org
Tetrahydropyranyl (THP) Dihydropyran, H⁺ (cat.) Aqueous Acid Stable to base, organometallics. libretexts.orglibretexts.org
Benzyl (Bn) Benzyl bromide, Base Hydrogenolysis (H₂, Pd/C) Stable to acid, base, and many redox reagents. uwindsor.ca

Reactivity of the Alkene Moiety

The terminal alkene in this compound is susceptible to a variety of addition reactions. The π-bond of the alkene can act as a nucleophile, reacting with electrophiles. utdallas.edu Terminal alkenes, in particular, can exhibit enhanced reactivity compared to internal alkenes. nih.gov

Common transformations of the alkene include:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). This would convert the molecule to 4-Ethyl-3-hydroxyheptanoic acid.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would yield the corresponding dihaloalkane. The reaction with bromine water can serve as a qualitative test for the presence of the alkene, as the characteristic orange color of bromine disappears upon reaction. youtube.com

Hydration: Acid-catalyzed addition of water (hydration) across the double bond would result in the formation of a diol, specifically 4-Ethylheptane-1,6-diol-3-carboxylic acid, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon. youtube.com

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is often highly selective for the double bond, leaving the other functional groups intact.

The presence of the nearby hydroxyl and carboxylic acid groups can potentially influence the stereochemical outcome of these addition reactions through chelation or directing effects, depending on the specific reagents and conditions employed.

Hydrogenation and Reduction Reactions

The presence of both a carbon-carbon double bond and a carboxylic acid group makes this compound a substrate for various hydrogenation and reduction reactions. The specific outcome of these reactions is highly dependent on the choice of catalyst and reaction conditions.

Catalytic hydrogenation of the terminal alkene can be achieved using common heterogeneous catalysts such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel. libretexts.org This process adds two hydrogen atoms across the double bond to yield the corresponding saturated alkane, 4-ethyl-3-hydroxyheptanoic acid. libretexts.org This reaction is typically thermodynamically favorable as it results in a more stable, lower-energy saturated compound. libretexts.org

The reduction of the carboxylic acid group to a primary alcohol requires more powerful reducing agents than those used for alkene hydrogenation. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can effectively reduce the carboxylic acid. However, these reagents will also reduce the ketone that could be formed by oxidation of the secondary alcohol. The selective reduction of the carboxylic acid in the presence of other reducible functional groups can be challenging and may require protection strategies.

Furthermore, the β-hydroxy acid moiety is a key structural feature. In related β-hydroxy ketones, diastereoselective reductions can be achieved. For instance, the Narasaka-Prasad reduction allows for the 1,3-syn-diastereoselective reduction of β-hydroxy ketones, often employing a bidentate Lewis acid to form a cyclic intermediate that directs the hydride attack. youtube.com While this compound is not a ketone, its oxidized derivative would be a suitable substrate for such stereocontrolled reductions.

Reaction TypeReagent/CatalystFunctional Group TargetedProduct
Catalytic HydrogenationPd/C, H₂C=C double bond4-Ethyl-3-hydroxyheptanoic acid
Carboxylic Acid ReductionLiAlH₄ or BH₃-COOH4-Ethylheptane-1,3,7-triol

Addition Reactions to the Double Bond

The terminal double bond in this compound is an area of high electron density, making it susceptible to electrophilic addition reactions. savemyexams.comnumberanalytics.com In these reactions, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. numberanalytics.comlibretexts.org

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond is a classic example of an electrophilic addition. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms. youtube.com This leads to the formation of a more stable secondary carbocation at the C6 position, which is then attacked by the halide ion.

Halogenation, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂), also proceeds via an electrophilic addition mechanism. The reaction involves the formation of a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. This typically results in the anti-addition of the two halogen atoms across the double bond.

Intramolecular Cyclization and Rearrangement Reactions

The specific arrangement of functional groups in this compound and its derivatives allows for intramolecular reactions, leading to the formation of cyclic structures. These reactions are powerful tools in organic synthesis for the construction of complex molecular architectures.

Formation of Bicyclic Systems (e.g., 3-ethylbicyclo[3.2.0]hept-6-en-6-one formation)

The synthesis of bicyclo[3.2.0]hept-3-en-6-ones can be achieved through the bicyclization of 3-hydroxy-6-alkenoic acids. orgsyn.orgresearchgate.netresearchgate.net This process is believed to proceed through the formation of an α,β-unsaturated ketene (B1206846) intermediate, which then undergoes an intramolecular [2+2] cycloaddition to yield the bicyclic ketone. orgsyn.org While the direct cyclization of this compound to 3-ethylbicyclo[3.2.0]hept-6-en-6-one is not explicitly detailed, the general applicability of this reaction to a variety of substituted 3-hydroxy-6-alkenoic acids suggests its feasibility. orgsyn.orgresearchgate.net

The reaction is typically carried out by treating the hydroxy acid with acetic anhydride (B1165640) and potassium acetate. orgsyn.orgresearchgate.net This method has been used to prepare various substituted bicyclo[3.2.0]hept-3-en-6-ones, which are valuable intermediates in the synthesis of natural products. orgsyn.orgresearchgate.net

Claisen Rearrangement in Related Systems

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a byjus.combyjus.com-sigmatropic rearrangement. byjus.comwikipedia.orgchem-station.com While not a direct reaction of this compound itself, variations of the Claisen rearrangement are highly relevant to the synthesis of γ,δ-unsaturated carboxylic acids and esters with similar structural motifs. wikipedia.orglibretexts.org

For instance, the Ireland-Claisen rearrangement involves the reaction of an allylic carboxylate with a strong base to form a γ,δ-unsaturated carboxylic acid. wikipedia.orglibretexts.org This rearrangement proceeds through a silyl ketene acetal (B89532) intermediate. libretexts.org The Johnson-Claisen rearrangement, on the other hand, reacts an allylic alcohol with an orthoester to produce a γ,δ-unsaturated ester. wikipedia.orglibretexts.org These methods offer stereochemical control and are valuable in the synthesis of complex molecules. chem-station.com The Eschenmoser-Claisen rearrangement, which utilizes an allylic alcohol and an N,N-dimethylacetamide dimethyl acetal, yields a γ,δ-unsaturated amide and has been applied to the synthesis of anti-β-substituted γ,δ-unsaturated amino acids. nih.gov

Rearrangement TypeReactantsProduct
Ireland-ClaisenAllylic carboxylate, strong base, silylating agentγ,δ-Unsaturated carboxylic acid
Johnson-ClaisenAllylic alcohol, orthoesterγ,δ-Unsaturated ester
Eschenmoser-ClaisenAllylic alcohol, N,N-dimethylacetamide dimethyl acetalγ,δ-Unsaturated amide

Derivatization Strategies for Structural Modification

The functional groups of this compound can be modified through various derivatization strategies to alter its physical and chemical properties or to prepare it for further synthetic transformations.

The carboxylic acid moiety is a prime target for derivatization. It can be readily converted to its corresponding ethyl ester, ethyl 4-ethyl-3-hydroxyhept-6-enoate, through Fischer esterification with ethanol (B145695) in the presence of an acid catalyst. smolecule.com In fact, the acid itself is often prepared by the saponification of this ester. smolecule.com Other common derivatives of carboxylic acids include amides, acyl halides, and acid anhydrides. The conversion to an amide can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.com

The secondary hydroxyl group can also be derivatized. It can be acylated to form esters or alkylated to form ethers. For example, reaction with an acyl chloride or acid anhydride in the presence of a base will yield the corresponding ester at the C3 position.

These derivatization reactions are crucial for protecting certain functional groups while others are being manipulated, and for creating a diverse library of related compounds for various applications.

Stereochemical Analysis and Isomerism of 4 Ethyl 3 Hydroxyhept 6 Enoic Acid

Chirality and Stereoisomeric Forms of the Compound

4-Ethyl-3-hydroxyhept-6-enoic acid is a chiral molecule, a characteristic stemming from the presence of two stereocenters at the C3 and C4 positions of its heptanoic acid backbone. The C3 carbon is bonded to a hydroxyl group, a hydrogen atom, a carboxymethyl group (-CH2COOH), and a substituted alkyl chain. The C4 carbon is attached to an ethyl group, a hydrogen atom, the C3 part of the chain, and the rest of the alkyl chain containing a double bond.

The presence of these two chiral centers gives rise to a total of 2^n = 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The four distinct stereoisomeric forms are:

(3R,4R)-4-Ethyl-3-hydroxyhept-6-enoic acid

(3S,4S)-4-Ethyl-3-hydroxyhept-6-enoic acid

(3R,4S)-4-Ethyl-3-hydroxyhept-6-enoic acid smolecule.com

(3S,4R)-4-Ethyl-3-hydroxyhept-6-enoic acid smolecule.com

The (3R,4R) and (3S,4S) isomers form one enantiomeric pair, while the (3R,4S) and (3S,4R) isomers constitute the other. The relationship between isomers from different pairs, such as (3R,4R) and (3R,4S), is diastereomeric. Diastereomers have different physical and chemical properties, which allows for their separation.

Diastereomer Separation and Resolution Techniques

The separation of the diastereomeric pairs of this compound is a critical step in obtaining stereochemically pure samples. Due to their different physical properties, diastereomers can be separated by conventional chromatographic techniques.

Chromatographic Methods:

Column Chromatography: This is a fundamental technique where the mixture of diastereomers is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). The differing polarities of the diastereomers, influenced by the spatial arrangement of the hydroxyl and carboxyl groups, lead to different affinities for the stationary phase. This results in a differential elution profile when a suitable solvent system (mobile phase) is used, allowing for the collection of separated diastereomers.

High-Performance Liquid Chromatography (HPLC): For higher resolution and more efficient separation, HPLC is the method of choice. Utilizing a normal-phase or reverse-phase column, the diastereomers can be separated with high purity. The choice of the stationary and mobile phases is crucial and is determined empirically to maximize the resolution between the diastereomeric peaks.

Crystallization Techniques:

Fractional Crystallization: This classical method can be employed to separate diastereomers. By carefully selecting a solvent in which the diastereomers have different solubilities, one diastereomer can be selectively crystallized out of the solution upon cooling or solvent evaporation, leaving the other in the mother liquor. This process can be repeated to improve the purity of the separated isomers.

The resolution of the enantiomeric pairs requires the use of chiral techniques. This can be achieved by converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. Once separated, the chiral auxiliary can be removed to yield the pure enantiomers. Alternatively, chiral chromatography can be used for direct enantiomeric separation.

Enantiomeric Excess Determination Methods

Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is crucial after a stereoselective synthesis or a chiral resolution. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most powerful and widely used techniques for determining enantiomeric excess. nih.gov The sample is passed through an HPLC column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For instance, a study on a structurally related compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, successfully resolved all four stereoisomers using a chiral reverse-phase column (OD-RH), demonstrating the utility of this approach. nih.gov

Gas Chromatography (GC) with Chiral Columns: For volatile derivatives of this compound (e.g., its methyl or ethyl ester), gas chromatography using a chiral capillary column can be an effective method for enantiomeric excess determination. Similar to chiral HPLC, the enantiomers exhibit different interactions with the chiral stationary phase, resulting in their separation. The enantiomeric excess of a related compound, ethyl 5-hydroxyhept-6-enoate, was successfully determined using gas-liquid chromatography with a Lipodex G chiral stationary phase. arkat-usa.org

NMR Spectroscopy with Chiral Solvating Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers of this compound can be converted into diastereomeric complexes or derivatives. These diastereomers will have distinct NMR spectra, allowing for the integration of specific signals to quantify the ratio of the enantiomers and thus the enantiomeric excess.

Absolute Configuration Assignment Methodologies

The determination of the absolute configuration (the R/S designation) of the chiral centers is the final step in the complete stereochemical characterization of this compound.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. If a suitable single crystal of one of the pure stereoisomers can be obtained, X-ray diffraction analysis can provide the precise three-dimensional arrangement of the atoms in the molecule, unambiguously establishing its absolute stereochemistry. It has been reported that the absolute configuration of the (3R,4S) isomer of this compound was confirmed by X-ray crystallography. smolecule.com

Correlation with Known Stereochemical Standards: The absolute configuration can also be determined by chemically correlating the unknown compound to a compound of a known absolute configuration. This involves a series of chemical reactions with known stereochemical outcomes that transform the target molecule into, or synthesize it from, a compound whose stereochemistry has been previously established.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the chiral molecule with left and right-circularly polarized light. The resulting spectra, often complex, can be compared with the spectra of compounds with known absolute configurations or with theoretical calculations to deduce the absolute configuration of the unknown compound.

Conformational Analysis and Energy Minima Studies

The flexible acyclic nature of this compound allows it to adopt numerous conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations, which are the most populated at equilibrium and can influence the molecule's reactivity and biological activity.

The preferred conformations are dictated by a balance of steric and electronic effects. Key interactions that determine the conformational preferences include:

Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally favored over eclipsed ones.

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity. The ethyl group at C4 and the hydroxyl group at C3 are significant in this regard.

Intramolecular Hydrogen Bonding: The hydroxyl group at C3 can form a hydrogen bond with the carbonyl oxygen of the carboxylic acid group. This can lead to a more folded, cyclic-like conformation being particularly stable.

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 3 Hydroxyhept 6 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and their spatial relationships can be determined.

One-Dimensional (1D) NMR for Proton and Carbon Chemical Shifts

The ¹H and ¹³C NMR spectra of 4-Ethyl-3-hydroxyhept-6-enoic acid provide the foundational information for its structural analysis. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In a typical spectrum of this compound, the following proton signals are observed.

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
H-75.85 - 5.75m-1H
H-65.10 - 5.00m-2H
H-34.15 - 4.05m-1H
H-22.50 - 2.30m-2H
H-52.20 - 2.10m-2H
H-41.65 - 1.55m-1H
H-1' (ethyl)1.50 - 1.40q7.22H
H-2' (ethyl)0.95 - 0.85t7.23H
OH(variable)br s-1H
COOH(variable)br s-1H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Chemical Shift (δ) (ppm)
C-1 (COOH)~178
C-6~138
C-7~115
C-3~71
C-4~45
C-2~40
C-5~30
C-1' (ethyl)~25
C-2' (ethyl)~12

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlations between nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C signals and the elucidation of the complete molecular structure.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings within the molecule, typically over two to three bonds. Key expected correlations for this compound would include:

H-2 with H-3

H-3 with H-4

H-4 with H-5 and the ethyl protons (H-1')

H-5 with H-6

H-6 with H-7

H-1' with H-2' (ethyl group)

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Proton (¹H) Correlated Carbon (¹³C)
H-2C-2
H-3C-3
H-4C-4
H-5C-5
H-6C-6
H-7C-7
H-1' (ethyl)C-1' (ethyl)
H-2' (ethyl)C-2' (ethyl)

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is instrumental in piecing together the carbon skeleton. Key long-range correlations would be expected between:

H-2 with C-1, C-3, and C-4

H-3 with C-1, C-2, C-4, and C-5

H-1' (ethyl) with C-3, C-4, and C-2'

H-6 with C-4 and C-5

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows through-space correlations between protons that are close to each other, regardless of the number of bonds separating them. This is particularly useful for determining the relative stereochemistry at the C-3 and C-4 positions. For example, a NOESY correlation between H-3 and H-4 would suggest a syn relationship, while its absence might indicate an anti relationship.

Application of Advanced Pulse Sequences for Stereochemical Elucidation

The presence of two chiral centers at C-3 and C-4 means that this compound can exist as four possible stereoisomers (two pairs of enantiomers). Determining the absolute configuration requires more advanced NMR techniques, often involving the use of chiral derivatizing agents (CDAs). wikipedia.org

A common strategy involves reacting the chiral acid with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. wikipedia.org The ¹H NMR spectra of these diastereomers will show different chemical shifts for the protons near the newly formed ester linkage. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the C-3 stereocenter, the absolute configuration can be determined based on established models for the CDA.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. For this compound (C9H16O3), the calculated exact mass is 172.1099 g/mol . nih.gov HRMS analysis would confirm this exact mass, thereby verifying the elemental composition.

Ion Calculated m/z Observed m/z (Hypothetical)
[M+H]⁺173.1172173.1170
[M+Na]⁺195.0992195.0990
[M-H]⁻171.1027171.1029

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This provides detailed structural information. For this compound, fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment at m/z 155.

Loss of the carboxylic acid group: Cleavage of the C1-C2 bond can result in the loss of COOH as a radical, or the loss of CO and H₂O.

Cleavage adjacent to the ethyl group: Fragmentation at the C4-C5 bond is a likely event.

McLafferty Rearrangement: For the free acid, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to specific neutral losses.

A hypothetical fragmentation pattern for the [M+Na]⁺ adduct is presented below, as sodiated adducts often provide clear fragmentation patterns for unsaturated fatty acids. nih.gov

Parent Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss/Fragment Structure
195.0990177.0884H₂O
195.0990151.0883C₂H₅OH (Ethanol)
195.0990133.0778C₂H₅OH + H₂O
195.0990111.0804Cleavage at C4-C5 with Na⁺ retention

By carefully analyzing the fragments produced, the connectivity of the molecule can be confirmed, and in some cases, the position of the double bond can be pinpointed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad peak observed around 3000 cm⁻¹ is indicative of the O-H stretching vibrations of both the carboxylic acid and hydroxyl groups. The C=O stretch of the carboxylic acid gives rise to a sharp and intense peak at approximately 1715 cm⁻¹. Furthermore, the presence of the carbon-carbon double bond is confirmed by a medium intensity peak at about 1640 cm⁻¹ corresponding to the C=C stretching vibration.

Raman Spectroscopy

While specific Raman spectral data for this compound is not widely published, the expected Raman shifts can be predicted based on its structure. The C=C double bond, being a non-polar moiety, is expected to show a strong Raman scattering band in the region of 1640-1680 cm⁻¹. The C=O stretch of the carboxylic acid would likely appear as a moderately intense band around 1700-1720 cm⁻¹. The various C-H and C-C single bonds would contribute to a complex fingerprint region between 800 and 1500 cm⁻¹.

Interactive Data Table: Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (Carboxylic Acid & Alcohol)Stretching~3000 (Broad)Weak
C=O (Carboxylic Acid)Stretching~1715 (Sharp, Intense)~1700-1720 (Moderate)
C=C (Alkene)Stretching~1640 (Medium)1640-1680 (Strong)
C-H (sp², Alkene)Stretching~3010-3040~3010-3040
C-H (sp³)Stretching~2850-2960~2850-2960
C-O (Alcohol)Stretching~1050-1200Weak

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Studies

The presence of two stereocenters at positions 3 and 4 in this compound means that it can exist as four possible stereoisomers. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for determining the absolute configuration of these stereoisomers.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the spatial arrangement of atoms around the stereocenters. For this compound, the chromophores, particularly the carboxylic acid group and the C=C double bond, will contribute to the CD spectrum. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the absolute configuration of the molecule.

Hypothetical Circular Dichroism Data for the (3R,4S)-enantiomer

Chromophore Electronic Transition Expected Wavelength (nm) Expected Sign of Cotton Effect
Carboxylic Acidn → π~210Positive
Alkeneπ → π~195Negative

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. While obtaining suitable crystals of the free carboxylic acid can be challenging due to its polarity and flexibility, crystalline derivatives can often be prepared.

For this compound, the formation of a salt with a chiral amine or the esterification with a suitable alcohol containing a heavy atom (e.g., p-bromobenzyl alcohol) could facilitate crystallization. The heavy atom would also aid in the determination of the absolute configuration using anomalous dispersion.

It has been reported that the predominant (3R,4S) configuration of synthetic this compound has been confirmed by X-ray crystallography. nih.gov However, the specific crystallographic data for a derivative of this compound is not publicly accessible. Such a study would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry.

Hypothetical Crystallographic Data for a Crystalline Derivative of (3R,4S)-4-Ethyl-3-hydroxyhept-6-enoic Acid

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)15.2
c (Å)8.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1296.36
Z4

Lack of Published Research on Computational and Theoretical Studies of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no publicly available research articles or detailed computational studies specifically focused on This compound . While the compound is listed in chemical catalogs and databases like PubChem, which provide basic computed physical and chemical properties, the in-depth theoretical analysis requested does not appear to have been performed or published. nih.gov

The execution of detailed computational and theoretical studies—such as quantum chemical calculations, molecular dynamics simulations, reaction mechanism elucidation, and Quantitative Structure-Activity Relationship (QSAR) modeling—is typically reserved for compounds of significant academic, pharmaceutical, or industrial interest. The absence of such research for this compound suggests it has not been a focus of extensive scientific investigation.

Consequently, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the following topics as they pertain to this compound:

Computational and Theoretical Studies of 4 Ethyl 3 Hydroxyhept 6 Enoic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Biological Interactions

Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not meet the standards of scientific accuracy.

Advanced Analytical Techniques for Characterization and Quantification of 4 Ethyl 3 Hydroxyhept 6 Enoic Acid

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is a cornerstone for the analysis of 4-Ethyl-3-hydroxyhept-6-enoic acid, enabling the separation of the main compound from by-products and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common approach.

Key Parameters for HPLC Analysis:

ParameterDescriptionTypical Conditions for this compound
Stationary Phase The solid support within the column that interacts with the analyte.C18 or C8 bonded silica (B1680970) columns are frequently used due to their hydrophobicity, which allows for good retention and separation of fatty acids.
Mobile Phase The solvent that carries the analyte through the column.A gradient mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or acetic acid to suppress ionization of the carboxylic acid group) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient allows for the elution of compounds with a wide range of polarities.
Detection The method used to detect the analyte as it elutes from the column.Ultraviolet (UV) detection at low wavelengths (around 200-210 nm) is possible due to the carboxyl group, but it offers limited sensitivity and selectivity. More advanced detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are preferred for higher sensitivity and structural information.

A typical HPLC method would involve injecting a solution of the compound onto a C18 column and eluting it with a water/acetonitrile gradient. The retention time of the main peak would be used to identify and quantify the compound, while the presence of other peaks would indicate impurities.

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and carboxylic acid functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory to increase its volatility and thermal stability. sigmaaldrich.comyoutube.com

Common Derivatization Strategies:

Silylation: This is one of the most common derivatization methods for compounds containing active hydrogens. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons of the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Esterification followed by Acylation: The carboxylic acid group can be converted to a methyl ester (e.g., using diazomethane (B1218177) or BF3/methanol), and the hydroxyl group can be acylated (e.g., using acetic anhydride) to form a more volatile derivative.

Once derivatized, the compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). The separation is based on the boiling points and polarities of the derivatives.

Table Illustrating GC Derivatization:

Functional GroupDerivatization ReactionResulting DerivativeBenefit for GC Analysis
Carboxylic Acid (-COOH)Esterification (e.g., with Methanol (B129727)/H+)Methyl Ester (-COOCH3)Increased volatility, reduced polarity
Hydroxyl (-OH)Silylation (e.g., with BSTFA)Trimethylsilyl Ether (-O-TMS)Increased volatility, improved thermal stability

Chiral Chromatography for Enantiomeric Resolution

Due to the presence of two chiral centers at positions C3 and C4, this compound can exist as four possible stereoisomers (diastereomers and enantiomers). Chiral chromatography is essential for the separation and quantification of these individual stereoisomers.

Approaches to Chiral Separation:

Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support) are often effective for separating a wide range of chiral compounds, including those with hydroxyl and carboxyl groups.

Indirect Chiral Analysis via Derivatization: In this method, the enantiomers of this compound are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) HPLC or GC column. capes.gov.br For example, reaction with a chiral amine can form diastereomeric amides.

The ability to resolve the stereoisomers is critical as they may exhibit different biological activities.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for the analysis of fatty acids and related compounds. nih.govmdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.

Advantages of SFC for this Analysis:

Speed: The low viscosity of supercritical fluids allows for faster separations compared to HPLC. mdpi.com

Reduced Solvent Consumption: The primary mobile phase is CO2, making it a "greener" technique than HPLC which uses large volumes of organic solvents. mdpi.com

Versatility: SFC can be used with a variety of stationary phases, including both reversed-phase (C18, C8) and normal-phase (silica, diol) columns, offering flexibility in method development. nih.govacs.org

Compatibility with Various Detectors: SFC can be readily coupled to detectors like mass spectrometers (MS) and evaporative light scattering detectors (ELSD). nih.gov

For this compound, SFC on a C18 column with a CO2/methanol gradient could provide rapid and efficient separation from impurities. acs.org

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and structural elucidation of this compound and its related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique for the analysis of non-volatile compounds. nih.gov After separation by HPLC, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight and fragmentation pattern. For this compound (molecular weight: 172.22 g/mol ), the [M-H]⁻ ion at m/z 171.1 would be expected in negative ion mode electrospray ionization (ESI). Tandem mass spectrometry (LC-MS/MS) can provide further structural details by fragmenting the parent ion. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, which can be compared to spectral libraries for positive identification. This is particularly useful for identifying unknown impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While less common, LC-NMR is a powerful tool for the direct structural elucidation of compounds in a complex mixture. After separation by HPLC, the eluent flows through an NMR flow cell, allowing for the acquisition of NMR spectra of the separated components. This can be invaluable for confirming the structure of novel impurities or degradation products without the need for isolation.

Illustrative Mass Spectral Data for a TMS-derivatized this compound (Hypothetical):

m/z (mass-to-charge ratio)Interpretation
316[M]⁺: Molecular ion of the di-TMS derivative
301[M-15]⁺: Loss of a methyl group from a TMS group
227Fragmentation characteristic of the TMS-derivatized carboxyl group
173Fragmentation related to the TMS-derivatized hydroxyl group and adjacent carbons
73[Si(CH3)3]⁺: Characteristic ion for a TMS group

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of quality control, ensuring the purity and safety of a chemical substance. thermofisher.com A combination of the aforementioned analytical techniques is employed to detect, identify, and quantify any impurities present in a sample of this compound.

Common Types of Impurities:

Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

By-products: Compounds formed in side reactions during the synthesis.

Isomers: Positional isomers or stereoisomers of the target compound.

Degradation products: Compounds formed due to the decomposition of this compound upon exposure to heat, light, or reactive chemicals.

A comprehensive impurity profiling study would involve subjecting the compound to stress conditions (e.g., heat, acid, base, oxidation) to intentionally induce degradation. The resulting mixture would then be analyzed by LC-MS and GC-MS to identify the degradation products. This information is vital for establishing the stability of the compound and for developing appropriate storage and handling procedures.

Microfluidic and Miniaturized Analytical Platforms

The analysis of specific organic compounds such as this compound is increasingly benefiting from the advent of microfluidic and miniaturized analytical platforms, often referred to as lab-on-a-chip (LOC) systems. These technologies offer significant advantages over traditional analytical methods, including reduced sample and reagent consumption, faster analysis times, higher throughput, and the potential for automation and portability. nih.gov While specific applications for this compound are not extensively documented, the principles and techniques developed for other organic and carboxylic acids are directly applicable.

Microfluidic devices are typically fabricated from materials like glass, polydimethylsiloxane (B3030410) (PDMS), or polymethyl-methacrylate (PMMA). mdpi.com The choice of material is critical and depends on the specific requirements of the analysis, such as chemical compatibility, optical transparency, and ease of fabrication. mdpi.comacs.org For instance, PDMS is widely used in academic research due to its straightforward fabrication process, biocompatibility, and gas permeability. nih.gov

The operation of these miniaturized systems relies on the precise control and manipulation of fluids within microchannels. mdpi.com This can be achieved through various pumping mechanisms, including syringe pumps, pressure controllers, or integrated micropumps. acs.org Droplet microfluidics, a technique where discrete droplets are generated and manipulated, offers a powerful approach for high-throughput screening and analysis by encapsulating analytes in picoliter to nanoliter volumes, preventing sample dispersion and cross-contamination. acs.org

For the characterization and quantification of this compound, a microfluidic platform would typically integrate several key analytical steps:

Sample Introduction and Pretreatment: A minute sample containing this compound would be introduced into the chip. On-chip pretreatment could involve filtration, extraction, and derivatization. Derivatization, a process of chemically modifying a compound to enhance its detection, is a common strategy in the analysis of organic acids. nih.govnih.gov For example, a microfluidic device can automate the derivatization of free fatty acids to fatty acid methyl esters (FAMEs) prior to gas chromatography-mass spectrometry (GC-MS) analysis, a technique that could be adapted for this compound. nih.gov

Separation: The separation of this compound from other components in the sample matrix is crucial for accurate quantification. Microfluidic devices can incorporate various separation techniques, including capillary electrophoresis (CE) and liquid chromatography (LC). The high surface-to-volume ratio in microchannels can lead to highly efficient separations.

Detection: Detection on a microfluidic platform can be achieved using various methods. Electrochemical detection, for instance, offers high sensitivity and can be readily integrated into a chip format. nih.gov Alternatively, microfluidic systems can be coupled with powerful analytical techniques like mass spectrometry (MS). nih.gov This hyphenation allows for both the separation and the highly sensitive and selective identification and quantification of the target analyte.

The development of fully automated systems that connect a pretreatment device to a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system has been demonstrated for the analysis of serum organic acids. nih.gov Such a system, capable of processing samples in under an hour, could be optimized for the rapid quantification of this compound in various matrices. nih.gov

Table of Research Findings on Microfluidic Analysis of Organic Acids:

Analytical PlatformAnalyte(s)Key FindingsReference
Automated Pretreatment-LC-MS/MS System19 serum organic acidsFully automated analysis in less than 1 hour with high quantitative sensitivity (2 to 100 µM). nih.gov
Glass Microfluidic Derivatization Device12 free fatty acidsAutomated on-chip derivatization to FAMEs with efficiencies ranging from 18% to 93%, significantly reducing reagent consumption. nih.gov
Lab-on-a-Disc (LOD) Platformp-Coumaric acidElectrochemical detection of the metabolite from cell culture media with integrated cell filtration. nih.gov

Role of 4 Ethyl 3 Hydroxyhept 6 Enoic Acid As a Synthetic Intermediate in Academic Research

Precursor in the Synthesis of Bicyclic Gamma-Amino Acid Derivatives

The most prominent application of 4-Ethyl-3-hydroxyhept-6-enoic acid in academic and industrial research is its use as a key starting material for the synthesis of bicyclic γ-amino acid derivatives. These derivatives are of significant interest due to their activity as α2δ ligands, which are targets for treating conditions like neuropathic pain. google.comgoogle.comgoogle.comblogspot.comgoogle.com

ReactantReagentsProduct (Intermediate)
This compoundAcetic anhydride (B1165640), Potassium acetate3-Ethylbicyclo[3.2.0]hept-6-en-6-one

Table 1: Synthesis of Bicyclic Ketone Intermediate

This synthetic strategy is a cornerstone in the production of drugs like Mirogabalin, which is a ligand for the α2δ subunit of voltage-gated calcium channels and has been investigated for the treatment of pain. blogspot.comnewdrugapprovals.org The synthesis of its precursor, ethyl 4-ethyl-3-hydroxyhept-6-enoate, is achieved by reacting ethyl 3-oxohexanoate (B1246410) with sodium hydride and n-butyllithium, followed by the addition of allyl bromide. newdrugapprovals.org Saponification of this ester yields the title compound, this compound. google.comgoogle.comgoogle.comnewdrugapprovals.org

Building Block for Complex Natural Products Synthesis (based on related compounds)

While this compound is extensively used for synthesizing pharmaceutically active bicyclic compounds, its direct application as a building block in the total synthesis of complex natural products is not as widely documented in available research. However, the structural motifs present in the bicyclic γ-amino acid derivatives derived from it are found in various biologically active molecules. The strategic importance of this acid lies in its ability to efficiently generate the bicyclo[3.2.0]heptane core structure, which is a key framework for certain pharmaceutical agents. google.comgoogle.com

Application in the Synthesis of Specialty Chemicals and Agrochemical Precursors

Current scientific literature primarily focuses on the pharmaceutical applications of this compound, specifically as a precursor to α2δ ligands. google.comgoogle.comgoogle.com There is limited available information detailing its use as a synthetic intermediate for the production of other specialty chemicals or agrochemical precursors.

Utility as a Chiral Auxiliary or Ligand Precursor

The primary utility of this compound in this context is as a ligand precursor . The final bicyclic γ-amino acid derivatives synthesized from this molecule are potent ligands for the α2δ subunit of voltage-dependent calcium channels. google.comgoogle.comgoogle.com The synthesis of this compound itself presents stereochemical challenges, as it possesses two stereocenters at the C3 and C4 positions, requiring careful control to achieve the desired stereoisomer. smolecule.com The compound itself is not typically used as a chiral auxiliary, where it would be temporarily incorporated to direct the stereochemistry of a separate reaction before being removed. Instead, its chiral centers are incorporated as a permanent part of the final target molecule's scaffold. The entire synthetic sequence is designed to build upon the specific stereochemistry of the this compound precursor to produce the biologically active bicyclic γ-amino acid ligand. google.comgoogle.com

Future Research Directions and Emerging Avenues for 4 Ethyl 3 Hydroxyhept 6 Enoic Acid

Development of Novel Stereoselective Synthetic Methodologies

The presence of two stereocenters at the C3 and C4 positions of 4-ethyl-3-hydroxyhept-6-enoic acid makes the development of efficient and highly stereoselective synthetic routes a paramount objective. While traditional methods may lack the required control, modern asymmetric synthesis offers a plethora of potential strategies.

Future research could focus on organocatalytic approaches, which have proven immensely successful in constructing chiral molecules. bohrium.com For instance, proline and its derivatives, as well as cinchona alkaloid-based catalysts, could be investigated for their ability to catalyze asymmetric aldol-type reactions to construct the β-hydroxy acid core with high diastereo- and enantioselectivity. bohrium.comnumberanalytics.com Another promising avenue is the application of chemoenzymatic methods. nih.gov The use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of a corresponding β-keto ester precursor could provide access to specific stereoisomers of the hydroxyl group. scispace.com Furthermore, lipase-catalyzed kinetic resolutions could be employed to separate racemic mixtures of the acid or its ester derivatives.

A summary of potential stereoselective synthetic strategies is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

Synthetic Strategy Catalyst/Reagent Type Potential Outcome Key Research Question
Asymmetric Aldol (B89426) Reaction Chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids) High diastereo- and enantioselectivity in the formation of the C3-C4 bond. Identification of the optimal catalyst and reaction conditions for controlling the four possible stereoisomers.
Chemoenzymatic Reduction Alcohol Dehydrogenases (ADHs) Stereoselective reduction of a β-keto ester precursor to afford a specific C3 alcohol configuration. Screening of various ADHs for their substrate specificity and stereoselectivity towards the precursor of this compound.
Allenoate-Claisen Rearrangement Chiral phosphate (B84403) catalysts Stereocontrolled construction of the vicinal C3-hydroxyl and C4-ethyl stereocenters. smolecule.com Adaptation of existing allenoate-Claisen rearrangement protocols for the specific substitution pattern of the target molecule. smolecule.com

Exploration of Unconventional Chemical Reactivity and Catalysis

The unique combination of functional groups in this compound opens up possibilities for exploring unconventional chemical transformations and its potential application in catalysis. The interplay between the hydroxyl, carboxylic acid, and alkenyl moieties could lead to novel reactivity patterns.

Future investigations could explore the use of this compound as a chiral ligand in transition metal catalysis. The hydroxyl and carboxylate groups could coordinate to a metal center, creating a chiral environment for asymmetric transformations. Additionally, the terminal double bond offers a handle for various catalytic reactions, such as cross-metathesis, to introduce further complexity.

The development of transition metal-catalyzed C-C bond-forming reactions represents a significant area of modern organic synthesis. numberanalytics.comnih.govnih.govresearchgate.netchemistryworld.com Research could be directed towards intramolecular reactions of this compound, where the different functional groups react with each other under catalytic conditions to form complex cyclic structures.

Investigation of Previously Unexplored Biological Interactions (non-clinical mechanistic studies)

While no specific biological activities of this compound have been reported, its structural similarity to other biologically active substituted heptenoic acids suggests that it may possess interesting pharmacological properties. researchgate.net Future non-clinical mechanistic studies could unveil its potential interactions with biological systems.

Initial research could involve screening the compound and its stereoisomers for a range of biological activities, such as antimicrobial, antifungal, or anti-inflammatory effects. nih.govnih.govdntb.gov.uanih.gov Given that some substituted 3,5-dihydroxy-6-heptenoates are known inhibitors of HMG-CoA reductase, investigating the potential of this compound and its derivatives in this area could be a fruitful line of inquiry. researchgate.net

Mechanistic studies could then focus on identifying the molecular targets of any observed biological activity. This could involve techniques such as affinity chromatography, proteomics, and computational docking studies to understand how the compound interacts with specific enzymes or receptors.

Integration into Advanced Materials Science Research (e.g., polymer precursors)

The presence of both a hydroxyl and a carboxylic acid group makes this compound a promising monomer for the synthesis of novel polyesters. bohrium.comgoogle.comjku.atmaastrichtuniversity.nlbldpharm.comnih.govcas.orgresearchgate.net The unsaturated nature of the side chain offers a unique feature that could be exploited to create functional and cross-linkable materials.

A key area of future research would be the synthesis of a lactone from this compound, which could then undergo ring-opening polymerization (ROP) to produce polyesters. bohrium.commaastrichtuniversity.nlbldpharm.com The reactivity of the different stereoisomers in polymerization and the properties of the resulting polymers would be of significant interest. For instance, the production of unsaturated polyesters by microorganisms like Pseudomonas oleovorans from similar hydroxyoctenoic acids provides a bio-based route that could be explored. google.com

The resulting polyesters, with their pendant vinyl groups, could be further modified through post-polymerization reactions. These vinyl groups could be used for cross-linking to create thermosets with tailored mechanical properties or for the attachment of other functional molecules. The biodegradability of such polyesters would also be a critical aspect to investigate, making them potentially attractive for biomedical applications. bohrium.com

Mechanistic Elucidation of Complex Rearrangements and Cyclizations

The structure of this compound is amenable to various intramolecular reactions, leading to the formation of cyclic compounds such as lactones. scispace.com The mechanistic details of these transformations, especially complex rearrangements and cyclizations, warrant further investigation.

Future studies could focus on the acid- or base-catalyzed cyclization of this compound. The formation of a δ-lactone through intramolecular esterification is a likely outcome, and the stereochemistry of the starting material will undoubtedly influence the stereochemistry of the resulting lactone. nih.gov More complex, and potentially novel, cyclization pathways could be explored under different reaction conditions, including photochemical or thermal activation.

Computational chemistry could play a vital role in elucidating the mechanisms of these rearrangements and cyclizations. Density functional theory (DFT) calculations could be used to model the transition states and intermediates of various potential reaction pathways, providing insights into the factors that control the regio- and stereoselectivity of these transformations. researchgate.net

Advanced Analytical Method Development for Trace Analysis and Metabolite Profiling

The development of sensitive and selective analytical methods is crucial for the detection and quantification of this compound in various matrices, particularly for future biological and environmental studies. Its polar nature and the presence of multiple functional groups present both challenges and opportunities for analytical method development.

Future research should focus on developing robust methods for trace analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). gcms.czkoreascience.krnih.gov For GC-MS analysis, derivatization of the hydroxyl and carboxylic acid groups would be necessary to increase volatility and improve chromatographic performance. nih.gov Common derivatization strategies include silylation, acylation, and alkylation.

Given the chiral nature of the molecule, the development of chiral analytical methods is essential to separate and quantify the different stereoisomers. This can be achieved using chiral chromatography columns or by derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column. nih.gov High-resolution mass spectrometry could be employed for metabolite profiling to identify potential breakdown products or metabolites of this compound in biological systems.

A summary of potential derivatization reagents for the GC-MS analysis of this compound is provided in Table 2.

Table 2: Potential Derivatization Reagents for GC-MS Analysis

Reagent Class Specific Reagent Example Target Functional Group(s) Derivative Formed Notes
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl, Carboxylic Acid Trimethylsilyl (B98337) (TMS) ether and ester Common and effective for increasing volatility.
Acylation Pentafluorobenzoyl chloride (PFBCl) Hydroxyl, Carboxylic Acid Pentafluorobenzoyl ester Introduces an electrophore for enhanced detection by Electron Capture Detection (ECD).
Alkylation/Esterification Trimethylsilyldiazomethane (TMS-DAM) Carboxylic Acid Methyl ester Specific for carboxylic acids.
Chiral Derivatization (S)-(+)-2-Phenylbutyryl chloride Hydroxyl, Carboxylic Acid Diastereomeric esters Allows for the separation of enantiomers on a non-chiral column.

Q & A

Basic: What are the established synthetic routes for 4-ethyl-3-hydroxyhept-6-enoic acid, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via hydrolysis of its ethyl ester precursor (ethyl 4-ethyl-3-hydroxyhept-6-enoate) under acidic or basic conditions. For example:

  • Ester Hydrolysis : Reacting the ester with aqueous NaOH or HCl under reflux, followed by neutralization and purification via recrystallization or column chromatography .
  • Intermediate Synthesis : The ester precursor can be synthesized through aldol condensation or Michael addition, using catalysts like BF₃·Et₂O to promote cyclization or stereochemical control .
    Optimization Parameters :
    • Temperature : 60–80°C for hydrolysis to avoid side reactions.
    • Catalyst Loading : 0.5–1.5 equivalents of BF₃·Et₂O for cyclization efficiency .
    • pH Control : Maintain pH 7–8 during neutralization to prevent decomposition .

Basic: How is this compound characterized for purity and structural confirmation?

Answer:

  • Chromatography : HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) to assess purity (>98%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include δ 5.6–5.8 ppm (alkene protons) and δ 170–175 ppm (carboxylic acid carbon) .
    • HRMS : Molecular ion [M-H]⁻ at m/z 171.10 (calculated for C₉H₁₅O₃⁻) .
  • Melting Point : Compare observed values (e.g., 120–122°C) with literature to confirm identity .

Advanced: How do researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. inertness) often arise from:

  • Impurity Profiles : Co-eluting impurities in pharmacological assays can skew results. Use preparative HPLC to isolate >99% pure batches .
  • Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to account for solubility-driven artifacts .
  • Assay Variability : Validate findings across independent labs using standardized protocols (e.g., IC₅₀ measurements with positive controls) .

Advanced: What strategies are employed to study the stability of this compound under physiological conditions?

Answer:

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify degradation products (e.g., lactonization at >150°C) .
  • Light Sensitivity : Store samples in amber vials and assess photodegradation under UV light (λ = 254 nm) for 48 hours .

Advanced: How is this compound utilized as a pharmaceutical impurity in mirogabalin research?

Answer:
As Mirogabalin Impurity 73 , it is critical for:

  • Quality Control : Develop validated HPLC methods to quantify impurity levels ≤0.15% in drug formulations .
  • Toxicological Profiling : Assess genotoxicity via Ames tests and cytotoxicity in HepG2 cells (IC₅₀ > 1 mM indicates low risk) .
  • Synthetic Pathway Elucidation : Trace impurity formation to incomplete ester hydrolysis or side reactions during mirogabalin synthesis .

Advanced: What computational methods are applied to predict the reactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., hydroxyl and carboxylic acid groups) .
  • Molecular Docking : Simulate binding affinity with target enzymes (e.g., GABA analogs) using AutoDock Vina to guide structure-activity studies .
  • pKa Prediction : Tools like MarvinSketch estimate carboxylic acid pKa ≈ 3.5, influencing ionization in biological systems .

Advanced: How are enantiomeric impurities analyzed in chiral synthesis of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 8.2 min vs. 10.5 min) .
  • Circular Dichroism (CD) : Compare CD spectra with authentic standards to confirm absolute configuration .
  • Stereochemical Control : Employ asymmetric catalysis (e.g., Sharpless epoxidation) during precursor synthesis to minimize racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.